普尔马汀

描述

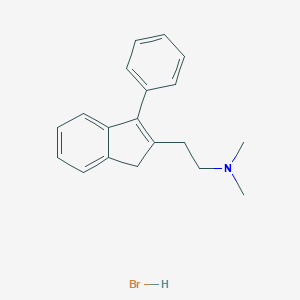

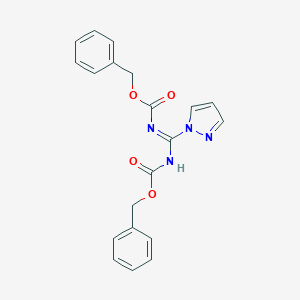

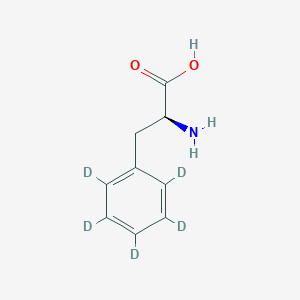

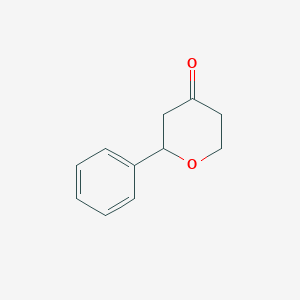

Pulmatin is an anthraquinone glycoside . It has been detected in garden rhubarbs (Rheum rhabarbarum) and green vegetables . It has diverse biological activities .

Molecular Structure Analysis

Pulmatin has a molecular formula of C21H20O9 . Its average mass is 416.378 Da and its monoisotopic mass is 416.110718 Da .Physical And Chemical Properties Analysis

Pulmatin has a density of 1.6±0.1 g/cm3 . Its boiling point is 763.2±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.7 mmHg at 25°C . The enthalpy of vaporization is 116.6±3.0 kJ/mol . The flash point is 272.8±26.4 °C . The index of refraction is 1.702 . The molar refractivity is 101.1±0.3 cm3 . It has 9 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .科学研究应用

Hepatoprotective Applications

Chrysophanol 8-O-glucoside: has demonstrated significant hepatoprotective properties. Studies have shown its efficacy in inhibiting hepatic stellate cell activation, a critical process in the development of hepatic fibrosis. By regulating the STAT3 signaling pathway, it offers potential therapeutic benefits for liver diseases characterized by fibrosis .

Anti-Inflammatory and Immunomodulatory Effects

Research indicates that Pulmatin can protect against acute liver injury by modulating the inflammatory response in liver-resident macrophages. It inhibits autophagy in hepatic stellate cells, which plays a role in the pathogenesis of liver diseases, suggesting its potential as a drug for treating acute liver failure .

Anticoagulant and Hemostatic Properties

Chrysophanol 8-O-glucoside has been found to inhibit platelet aggregation, an essential factor in blood clotting. This property could be harnessed in developing treatments for conditions where preventing clot formation is necessary, such as in certain cardiovascular diseases .

Antiproliferative Activity

The compound has shown antiproliferative activity against various cancer cell lines, including breast cancer and gastric cancer cells. This suggests its potential application in cancer research, particularly in exploring new therapeutic avenues .

Enzyme Inhibition

Pulmatin exhibits moderate elastase inhibitory activity. Elastase is an enzyme involved in the breakdown of elastin, an important component of connective tissue. Inhibiting elastase can be beneficial in treating conditions like emphysema and chronic obstructive pulmonary disease (COPD) .

Metabolic Disease Management

Pulmatin has been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes involved in insulin signaling and glucose metabolism. By modulating these enzymes, Pulmatin could be used in managing metabolic diseases such as diabetes .

Antioxidant Properties

The antioxidative potential of Chrysophanol 8-O-glucoside contributes to its protective effects against oxidative stress-related diseases. It can attenuate reactive oxygen species (ROS) production, which is implicated in various chronic diseases .

Dermatological Applications

Given its moderate elastase inhibition activity, Pulmatin could be explored for its applications in skincare, particularly in anti-aging products. Elastase inhibitors help maintain skin elasticity and may reduce the formation of wrinkles .

作用机制

Chrysophanol 8-O-glucoside

, also known as Pulmatin , is a glycosylated chrysophanol, an anthraquinone derivative isolated from rhubarb . This compound has been studied for its various biological effects, particularly in the context of liver health .

Target of Action

The primary targets of Chrysophanol 8-O-glucoside are hepatic stellate cells (HSCs) and liver-resident macrophages . HSCs play a crucial role in liver fibrosis, while liver-resident macrophages are key players in the inflammatory response .

Mode of Action

Chrysophanol 8-O-glucoside interacts with its targets by inhibiting autophagy in HSCs and the inflammatory response in liver-resident macrophages . It also downregulates STAT3 phosphorylation by inhibiting the nuclear translocation of p-STAT3, which is an important mechanism in HSC activation .

Biochemical Pathways

The compound affects several biochemical pathways. It attenuates ROS (Reactive Oxygen Species) generation and inhibits the expression of p-IκB and p-p65, as well as the expression of TNF-α and IL-1β stimulated by LPS in RAW 264.7 cells . Additionally, it alleviates LPS-induced up-regulation of LC3B, p62, ATG5, and Beclin1 by attenuating ROS production and inhibiting MAPK signaling in LX2 cells .

Result of Action

Chrysophanol 8-O-glucoside has been found to protect against acute liver injury by inhibiting oxidative stress, inflammation response, and autophagy . It significantly inhibits the protein and mRNA expression of α-SMA and collagen, markers of HSC activation .

Action Environment

The action of Chrysophanol 8-O-glucoside can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS) and D-GalN, which can induce acute liver failure (ALF) . The compound’s efficacy in ameliorating LPS/D-GalN-induced liver injury suggests its potential as a therapeutic agent for ALF .

属性

IUPAC Name |

1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMOMSNMMDMSRB-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157529 | |

| Record name | Pulmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pulmatin | |

CAS RN |

13241-28-6 | |

| Record name | Chrysophanol 8-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13241-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pulmatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pulmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PULMATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D9G301STW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)